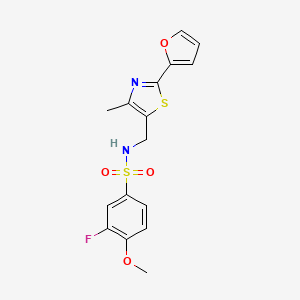
3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C16H15FN2O4S2 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic compound that integrates multiple pharmacologically relevant moieties, including a furan ring, a thiazole ring, and a sulfonamide group. This combination suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a furan ring, thiazole ring, and a sulfonamide group, which are known to contribute to various biological activities.
The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:
- Enzymes : The sulfonamide group may inhibit certain enzymes involved in bacterial biosynthesis.
- Receptors : The compound may interact with cellular receptors that modulate signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds containing furan and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of these structures can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential anticancer agent | |
| Benzo[b]furan derivatives | Antitumor effects across various cell lines |
Antibacterial Activity
The sulfonamide component is particularly noteworthy for its antibacterial properties. Compounds with similar structures have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial potential | |
| Thiazole derivatives | Strong antibacterial activity against various pathogens |
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of compounds similar to this compound on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting strong potential for development as an anticancer agent .
- Antibacterial Testing : In another investigation, the antibacterial properties were assessed using the dilution method against several bacterial strains. The compound demonstrated notable inhibition zones, confirming its potential as an antibacterial agent .
Propiedades
IUPAC Name |
3-fluoro-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S2/c1-10-15(24-16(19-10)14-4-3-7-23-14)9-18-25(20,21)11-5-6-13(22-2)12(17)8-11/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHKUAOFKRNPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














